molecular formula C23H22FN5O4S B10960793 1-Ethyl-6-fluoro-4-oxo-7-{4-[(pyridin-3-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid

1-Ethyl-6-fluoro-4-oxo-7-{4-[(pyridin-3-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B10960793
M. Wt: 483.5 g/mol
InChI Key: MVQBZPWHTMOUKJ-UHFFFAOYSA-N
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Description

1-Ethyl-6-fluoro-4-oxo-7-{4-[(pyridin-3-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound belonging to the quinolone class This compound is characterized by its unique structure, which includes a quinoline core, a piperazine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6-fluoro-4-oxo-7-{4-[(pyridin-3-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps. One common method includes the reaction of 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with piperazine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-6-fluoro-4-oxo-7-{4-[(pyridin-3-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

1-Ethyl-6-fluoro-4-oxo-7-{4-[(pyridin-3-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-6-fluoro-4-oxo-7-{4-[(pyridin-3-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-6-fluoro-4-oxo-7-{4-[(pyridin-3-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C23H22FN5O4S

Molecular Weight

483.5 g/mol

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-[4-(pyridine-3-carbonylcarbamothioyl)piperazin-1-yl]quinoline-3-carboxylic acid

InChI

InChI=1S/C23H22FN5O4S/c1-2-27-13-16(22(32)33)20(30)15-10-17(24)19(11-18(15)27)28-6-8-29(9-7-28)23(34)26-21(31)14-4-3-5-25-12-14/h3-5,10-13H,2,6-9H2,1H3,(H,32,33)(H,26,31,34)

InChI Key

MVQBZPWHTMOUKJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)C4=CN=CC=C4)F)C(=O)O

Origin of Product

United States

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